
N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea” is also known as Sitaxentan . It is a member of benzodioxoles . It was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008 . In 2010, Pfizer voluntarily removed sitaxentan from the market over concerns of hepatotoxicity .
Molecular Structure Analysis
The molecular formula of “N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea” is C18H15ClN2O6S2 . Its molecular weight is 454.90 g/mol . The InChI string and SMILES string provide more details about its molecular structure .
Scientific Research Applications
Biological Responses in Wheat to Herbicides
Research by Song et al. (2007) on the phenylurea herbicide chlorotoluron, a close relative to N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea, investigated its effect on wheat plants. The study found that chlorotoluron accumulation in wheat plants was positively correlated with external concentrations and negatively with plant growth. It induced oxidative stress, leading to increased levels of reactive oxygen species and lipid peroxidation. This study also highlighted the accumulation of proline, a stress marker, and changes in the activity of antioxidant enzymes (SOD, POD, CAT, APX), suggesting a complex biological response to herbicide stress (Song et al., 2007).
Microbial Degradation of Phenylurea Herbicides
Badawi et al. (2009) explored the degradation of chlorotoluron and other phenylurea herbicides by the soil fungus Mortierella sp. This study revealed that fungi can degrade these herbicides into less harmful substances, differing from the typical bacterial degradation pathways. The findings suggest potential environmental implications for the bioremediation of herbicide-contaminated sites (Badawi et al., 2009).
Bioremediation Technologies
Villaverde et al. (2012) discussed the enhanced mineralization of diuron, another phenylurea herbicide, using a cyclodextrin-based bioremediation technology. This approach combined hydroxypropyl-β-cyclodextrin (HPBCD) with a bacterial consortium to increase the bioavailability of diuron in contaminated soils, achieving almost complete mineralization. The technology presents a novel method for cleaning up soil and water contaminated with phenylurea herbicides (Villaverde et al., 2012).
Synthesis and Antiviral Activities
Ouyang et al. (2008) synthesized pyrazole derivatives containing an oxime moiety and tested their antiviral activities. Although not directly related to N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea, this research illustrates the broader scope of chemical investigations into related compounds for potential antiviral applications (Ouyang et al., 2008).
Antimicrobial Activities of Isoxazolyl Acylureas Derivatives
Research on N-substituted phenyl-5-methyl-3-(substituted) phenyl-4-isoxazolyl acylureas derivatives demonstrated potential antibacterial activities, highlighting the versatility of N-substituted phenylurea compounds in antimicrobial applications (Teng Xin-huana, 2010).
Mechanism of Action
Target of Action
The primary target of N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea, also known as Sitaxentan, is the endothelin-A (ET-A) receptor . This receptor plays a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
Sitaxentan acts as a competitive antagonist of endothelin-1 at the ET-A receptor . It blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . Sitaxentan has a higher affinity for ET-A than ET-B .
Biochemical Pathways
The blockade of the ET-A receptor by Sitaxentan leads to a decrease in pulmonary vascular resistance . This is due to the inhibition of the vasoconstrictive effects of endothelin-1, which are normally triggered by its binding to the ET-A receptor .
Pharmacokinetics
Sitaxentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver via CYP2C9- and CYP3A4-mediated pathways . The compound is eliminated through both renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxentan is approximately 10 hours .
Result of Action
The antagonistic action of Sitaxentan on the ET-A receptor results in the reduction of pulmonary vascular resistance . This can be beneficial in conditions such as pulmonary arterial hypertension (PAH), where there is an increased resistance in the pulmonary arteries .
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFLMPGUDONIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)
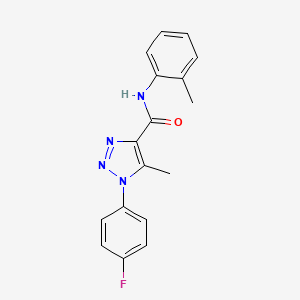
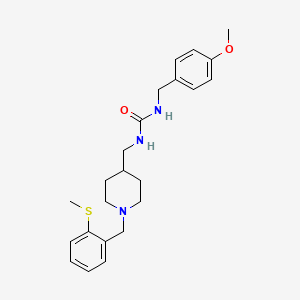

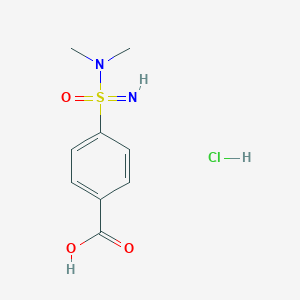
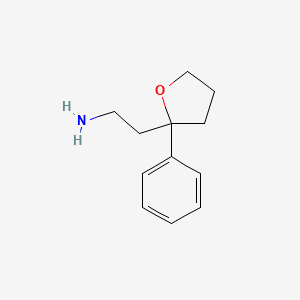
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)


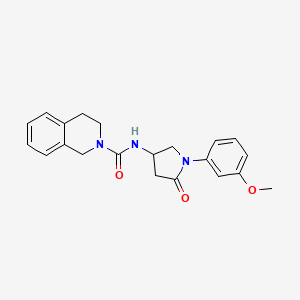
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2994153.png)
![2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid](/img/structure/B2994154.png)

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)